1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDXHPXLNPMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling for Direct Arylation
A palladium-catalyzed coupling between 2-chloromethyl-1H-benzimidazole and 4-iodoacetophenone has been reported:
Mitsunobu Reaction for Ether Formation
The methoxy linker is installed using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
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Reactants : 2-Hydroxymethyl-1H-benzimidazole (1 eq.) and 4-hydroxyacetophenone (1.2 eq.).
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Solvent : THF, 0°C to 25°C, 12 hours.
Purification and Polymorph Control
Post-synthetic purification and polymorph stabilization are critical for pharmaceutical-grade material:
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Recrystallization :
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Spray Drying for Amorphous Forms :
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 55–62 | 98.5 | Scalability (>100 g batches) | Requires strict moisture control |
| Ullmann Coupling | 48–53 | 97.8 | Avoids strong acids | High catalyst cost |
| Mitsunobu Reaction | 60–65 | 98.2 | Mild conditions | Expensive reagents |
Chemical Reactions Analysis
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
The benzimidazole moiety is well-known for its antimicrobial properties. Research has demonstrated that derivatives of benzimidazole, including 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, exhibit significant antibacterial and antifungal activities.
Case Studies
- Antibacterial Properties : A study evaluated the antibacterial activity of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
- Antifungal Activity : In vitro studies have indicated that the compound exhibits antifungal effects against strains such as Candida albicans. The MIC values were found to be significantly lower than those of conventional antifungal agents like fluconazole .
| Bacterial Strain | MIC (µg/ml) | Standard Drug MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 50 |
| Escherichia coli | 25 | 50 |
| Candida albicans | 250 | 500 |
Antiviral Properties
Recent research has highlighted the potential of benzimidazole derivatives as antiviral agents. Specifically, compounds similar to this compound have shown efficacy against various viral strains.
Case Studies
- Herpes Simplex Virus : Studies have reported that certain benzimidazole derivatives inhibit the cytopathic effects of Herpes Simplex Virus with IC50 values significantly lower than those of established antiviral drugs .
| Viral Strain | IC50 (µg/ml) | Standard Drug IC50 (µg/ml) |
|---|---|---|
| Herpes Simplex Virus | 104 | 400 |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been extensively studied, revealing their potential as therapeutic agents for inflammatory conditions.
Case Studies
- Cyclooxygenase Inhibition : Compounds derived from benzimidazole have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. One study reported an IC50 value of 0.0370 nM for COX-2 inhibition, indicating a potent anti-inflammatory effect .
| Compound | IC50 COX-2 (nM) | Standard Drug IC50 (nM) |
|---|---|---|
| This compound | 0.0370 | 0.0469 |
Anticancer Activity
Emerging evidence suggests that benzimidazole derivatives possess anticancer properties, making them candidates for further investigation in cancer therapy.
Case Studies
- Cell Line Studies : Research involving various cancer cell lines has shown that compounds similar to this compound can induce apoptosis and inhibit cell proliferation. Specific studies noted a reduction in viability in breast cancer cell lines with IC50 values ranging from 10 to 20 µM .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 18 |
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety in the compound is known to interact with proteins and enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Heterocycle Modifications
- 1-(1H-Benzimidazol-2-yl)ethanone (BB): Lacks the methoxy-phenyl bridge, simplifying the structure to a direct benzimidazole-ethanone linkage. This derivative is synthesized via acetylation of benzimidazole and serves as a precursor for hydrazine-based analogs (e.g., BC in ) .
- Imidazole Derivatives (): Substitute benzimidazole with imidazole, reducing ring aromaticity and altering anti-leishmanial activity. For example, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone derivatives exhibit moderate anti-leishmanial activity, suggesting benzimidazole may enhance target binding .
Linker Group Variations
- Thioether-Linked Analogs: 2-(1H-Benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanone: Replaces the methoxy group with a thioether, increasing lipophilicity and altering electronic effects. The chlorine substituent further modulates reactivity .
- Sulfonyl-Piperazine Derivatives :
Substituent Effects
- Halogenated Derivatives: 2-(1H-Benzimidazol-2-ylthio)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone: Features difluoromethoxy groups, improving metabolic stability and membrane permeability .
- Chalcone Hybrids (): Combine ethanone with α,β-unsaturated ketone systems (e.g., 1-[4-(1H-imidazol-1-yl)phenyl]ethanone chalcones), enhancing antimicrobial activity through conjugated double bonds .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogs
Key Observations:
- Bioactivity: Thioether-linked benzimidazoles () and sulfonyl-piperazine derivatives () show pronounced antiproliferative and antifungal activities, likely due to enhanced electron-withdrawing effects.
- Metabolism : Methoxy groups (as in the target compound) are susceptible to O-dealkylation, similar to iloperidone’s metabolic pathway .
- Solubility : Piperazine-containing analogs (e.g., 7e, 7f) exhibit improved aqueous solubility compared to purely aromatic benzimidazole derivatives .
Biological Activity
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone, with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol, is a benzimidazole derivative known for its diverse biological activities. This compound has been investigated for its potential therapeutic effects, particularly in anti-inflammatory, anticancer, and antimicrobial applications.
The primary mechanism of action for this compound involves its interaction with cyclooxygenase (COX), an enzyme critical in the inflammatory process. The compound acts by inhibiting COX, leading to reduced prostaglandin production, which is associated with inflammation and pain relief.
This compound has shown significant interactions with various enzymes and proteins, influencing their activity and stability. It modulates cell signaling pathways and gene expression, thereby affecting cellular metabolism .
Anticancer Activity
This compound has demonstrated promising anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in cancer cell lines, including MDA-MB-231 (breast cancer) and K562 (chronic myeloid leukemia). The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, certain benzimidazole derivatives exhibit IC50 values ranging from 16.38 μM to 100 μM against various cancer cell lines .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. For example, it has shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like amikacin .
Case Studies
Several studies have highlighted the biological activity of benzimidazole derivatives similar to this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its therapeutic application. The compound's lipophilicity aids in membrane penetration, enhancing its bioavailability in biological systems .
Q & A
Q. What are the standard synthetic routes and characterization methods for 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone?
The compound is typically synthesized via multi-step reactions involving benzimidazole derivatives. For example:
- Step 1 : React 1H-benzimidazole with acetyl chloride under reflux to form 1-(1H-benzimidazol-2-yl)ethanone .
- Step 2 : Introduce hydrazine and aryl groups via condensation reactions (e.g., with benzene-1,2-diol) under prolonged reflux (4–6 hours), followed by recrystallization in methanol .
- Characterization : Use NMR (e.g., δ 7.99–8.01 ppm for aromatic protons), mass spectrometry (e.g., m/z 282 [M+1]), and elemental analysis to confirm purity and structure .
Q. Which spectroscopic techniques are critical for validating the structure of benzimidazole-derived ethanones?
Key techniques include:
- NMR : Identifies aromatic protons (δ 7.0–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and ketone-related signals .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., EI-MS m/z 282 for a related derivative) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .
Q. What are common intermediates in synthesizing benzimidazole-ethanone hybrids, and how are they utilized?
- 1-(1H-Benzimidazol-2-yl)ethanone : A foundational intermediate for introducing ketone functionality .
- Hydrazine derivatives : Used to form hydrazone linkages, enabling further functionalization (e.g., aryl group attachment) .
- Substituted benzaldehydes : Serve as electrophiles in condensation reactions to extend molecular complexity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of benzimidazole-ethanone derivatives?
- Catalyst selection : Use mild bases (e.g., piperidine) or acids (e.g., acetic acid) to accelerate condensation .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance solubility, while reflux in ethanol balances reactivity and cost .
- Temperature control : Prolonged reflux (4–6 hours) ensures complete conversion, monitored via TLC .
- Workup : Column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) improves purity .
Q. How should researchers address contradictory biological activity data for benzimidazole-ethanone derivatives?
- Structural analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) on bioactivity .
- Assay standardization : Validate anti-inflammatory, antimicrobial, or anticancer assays using positive controls (e.g., dexamethasone for inflammation) .
- Dose-response studies : Establish IC values across multiple cell lines to account for variability .
Q. What mechanistic insights guide the reactivity of benzimidazole-ethanone derivatives in organic synthesis?
- Electrophilic substitution : The benzimidazole ring directs electrophiles to specific positions (e.g., C-5 or C-6) .
- Redox behavior : Ketone groups undergo reduction (NaBH) to alcohols or oxidation (m-CPBA) to carboxylic acids .
- Kinetic studies : Monitor reaction progress via NMR or HPLC to identify rate-limiting steps .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
